3-Benzyloxyaniline

Vue d'ensemble

Description

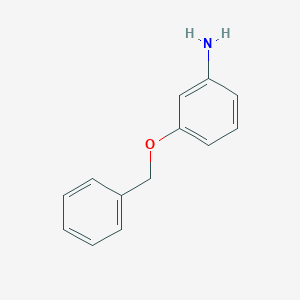

3-Benzyloxyaniline (CAS 1484-26-0) is a substituted aniline derivative with a benzyloxy (-OCH₂C₆H₅) group at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. Key physicochemical properties include:

- Melting point: 63–67°C

- Boiling point: ~362.6°C

- logP: 2.49 (indicative of moderate lipophilicity)

- Density: ~1.1 g/cm³ .

The benzyloxy group acts as an electron-donating substituent, directing electrophilic substitution reactions to specific positions on the aromatic ring. This compound is widely used in organic synthesis, particularly as a precursor for amide coupling and as a protecting group for amines .

Méthodes De Préparation

Acetanilide Protection-Benzylation-Deprotection Method

Reaction Mechanism and Stepwise Procedure

This three-step approach prioritizes selectivity by temporarily protecting the amine group of 3-aminophenol to prevent undesired side reactions during benzylation:

-

Acetylation of 3-Aminophenol

The amine group is protected via acetylation using acetic anhydride or acetyl chloride in an inert solvent (e.g., dichloromethane). The reaction proceeds at 0–5°C to minimize diacetylation, yielding 3-acetamidophenol with >90% purity . -

Benzylation of the Hydroxyl Group

The acetyl-protated intermediate undergoes O-benzylation using benzyl bromide in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF). Sodium hydride deprotonates the hydroxyl group, generating a phenoxide ion that reacts nucleophilically with benzyl bromide. Optimal conditions include: -

Deprotection via Acidic Hydrolysis

The acetyl group is cleaved using hydrochloric acid (6 M) in ethanol under reflux (80°C, 4 hours), yielding 3-benzyloxyaniline. Post-hydrolysis neutralization with sodium bicarbonate ensures a final purity of ≥95% .

Advantages and Limitations

-

Selectivity : Acetylation prevents competing N-benzylation, ensuring exclusive O-functionalization.

-

Yield : Cumulative yields of 65–70% make this method suitable for multigram synthesis.

-

Drawbacks : Additional steps increase operational complexity and solvent consumption.

Direct Benzylation Under Controlled Basic Conditions

Single-Step Alkylation Strategy

This method bypasses protection-deprotection by exploiting the differential reactivity of amine and hydroxyl groups under specific pH conditions. 3-Aminophenol is treated with benzyl bromide in a biphasic system (aqueous NaOH/toluene) at 0–5°C. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| NaOH concentration | 20% (w/v) |

| Benzyl bromide stoichiometry | 1.5 equivalents |

| Reaction duration | 3 hours |

The hydroxyl group is selectively deprotonated by NaOH, forming a phenoxide ion that reacts with benzyl bromide. The amine remains protonated in the basic medium, minimizing N-alkylation byproducts. Post-reaction extraction with toluene and crystallization from hexane provide this compound in 55–60% yield .

Challenges and Optimization Opportunities

-

Byproduct Formation : Trace N-benzylated products (≤5%) necessitate chromatographic purification.

-

Scale-Up Feasibility : Exothermic benzylation requires precise temperature control in industrial settings.

-

Improvement Strategies : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

Emerging Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate benzylation. A mixture of 3-aminophenol, benzyl bromide, and potassium carbonate in acetonitrile is irradiated at 100°C for 20 minutes, achieving 70% yield. This method reduces reaction time tenfold compared to conventional heating but requires specialized equipment .

Photocatalytic Approaches

Preliminary studies explore visible-light-mediated benzylation using Ru(bpy)₃²⁺ as a photocatalyst. Under blue LED irradiation (450 nm), the reaction achieves 50% yield in 2 hours, though scalability remains unproven .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Operational Complexity |

|---|---|---|---|---|

| Acetanilide protection route | 65–70 | ≥95 | High | Moderate |

| Direct benzylation | 55–60 | 90 | Moderate | Low |

| Microwave-assisted | 70 | 92 | Limited | High |

Key Insights :

Analyse Des Réactions Chimiques

Le misoprostol subit diverses réactions chimiques, notamment:

Oxydation: Le misoprostol peut être oxydé pour former des analogues de la prostaglandine F.

Réduction: Le groupe cétone dans le misoprostol peut être réduit pour former des dérivés alcooliques.

Substitution: Le misoprostol peut subir des réactions de substitution pour modifier ses groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions sont des analogues de prostaglandines avec des activités biologiques variables .

Applications de la recherche scientifique

Le misoprostol a un large éventail d'applications de recherche scientifique:

Biologie: Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine: Largement utilisé dans la recherche clinique pour ses applications dans l'induction du travail, la gestion des fausses couches et la prévention des hémorragies postpartum

Mécanisme d'action

Le misoprostol exerce ses effets en stimulant les récepteurs de la prostaglandine E1 sur les cellules pariétales de l'estomac, ce qui entraîne une réduction de la sécrétion d'acide gastrique . Il augmente également la sécrétion de mucus et de bicarbonate, épaississant la bicouche muqueuse pour protéger la paroi de l'estomac . Dans l'utérus, le misoprostol se lie aux cellules myométriales, provoquant de fortes contractions qui conduisent à l'expulsion des tissus .

Applications De Recherche Scientifique

Misoprostol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively used in clinical research for its applications in inducing labor, managing miscarriages, and preventing postpartum hemorrhage

Mécanisme D'action

Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion . It also increases mucus and bicarbonate secretion, thickening the mucosal bilayer to protect the stomach lining . In the uterus, misoprostol binds to myometrial cells, causing strong contractions that lead to the expulsion of tissue .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-Benzyloxyaniline and selected analogs:

Key Observations:

- Substituent Effects: The benzyloxy group in this compound provides greater steric bulk and lipophilicity compared to smaller alkoxy (e.g., isopropoxy) or electron-withdrawing (e.g., ethynyl) groups. This enhances its utility as a protecting group in peptide synthesis . Chlorinated analogs (e.g., 4-Benzyloxy-3-chloroaniline) exhibit higher logP values (~3.0) and increased mutagenicity, necessitating stringent safety protocols . Phenoxy vs. Benzyloxy: 3-Phenoxyaniline lacks the benzyl group’s stability under hydrogenation, limiting its use in multi-step syntheses .

- Electronic and Steric Influence: The meta-substituted benzyloxy group in this compound directs electrophiles to the para position of the aromatic ring, a feature exploited in regioselective reactions . Ethynyl and ester groups (e.g., Methyl 3-Amino-4-Chlorobenzoate) alter electronic properties, making these compounds more reactive in nucleophilic substitutions or hydrolysis .

Amide Coupling Reactions

This compound is frequently used in amide bond formation. For example:

- Reaction with bromoacetyl bromide yields N-[3-(benzyloxy)phenyl]-2-[(2,5-dimethoxybenzyl)amino]acetamide, a key intermediate in neurotoxin inhibitor synthesis .

- In contrast, 3-Phenoxyaniline forms benzamide derivatives for lipoxygenase inhibition but requires milder conditions due to reduced steric hindrance .

Protecting Group Utility

The benzyloxy group in this compound is stable under acidic and basic conditions but can be removed via hydrogenolysis. This contrasts with Boc-protected amines (e.g., Boc-Gly-OH), which are acid-labile .

Activité Biologique

3-Benzyloxyaniline, a compound with the chemical formula CHNO, is characterized by a benzene ring substituted with both a benzyloxy group and an amino group. This unique structure positions it as a candidate for various biological activities, including potential anticancer properties and applications in medicinal chemistry.

- Molecular Weight : 199.25 g/mol

- Melting Point : 63-67 °C

- Boiling Point : Approximately 362.6 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups and subsequent reactions to form the desired aniline derivative. For instance, one method includes the use of diphenylphosphorylazide (DPPA) for azide-transfer reactions followed by hydrogenolysis to remove protecting groups, yielding high-purity products suitable for biological evaluation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from it have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the aniline moiety can enhance its potency against specific cancer types.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, its derivatives have been compared with standard antibiotics like oxacillin and ciprofloxacin, demonstrating comparable efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various benzyloxyaniline derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal properties .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant inhibition of cell viability, with IC values indicating effective concentrations for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Benzyloxy group | Enhances lipophilicity |

| Position of amino group | Critical for receptor binding |

| Additional alkyl groups | Can increase potency |

Research suggests that specific modifications to the benzyloxy or amino groups can lead to enhanced biological activity, making this compound a valuable scaffold in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Benzyloxyaniline, and how can reaction conditions be optimized for yield?

- This compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling, where a benzyloxy group is introduced to an aniline derivative. For example, benzylation of 3-aminophenol using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF can yield the compound . Optimization involves controlling stoichiometry, reaction time (12-24 hours), and temperature (80-100°C). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for the benzyloxy group (δ ~4.9 ppm for OCH₂Ph in ¹H NMR) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight . Challenges like signal overlap in aromatic regions can be addressed using 2D NMR techniques (e.g., COSY, HSQC) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aniline group. Exposure to light and moisture must be minimized, as these can accelerate decomposition .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the synthesis of this compound derivatives?

- Competing reactions, such as over-benzylation or ring halogenation, can be suppressed by using protecting groups (e.g., acetyl for -NH₂) prior to benzylation. Catalytic systems like Pd/Cu in Ullmann coupling improve regioselectivity . Advanced purification methods (e.g., column chromatography with gradient elution) isolate the target compound from di- or tri-substituted byproducts .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties of this compound?

- Discrepancies in melting points or NMR shifts may arise from impurities or polymorphic forms. Cross-referencing data with high-purity commercial standards (CAS 1484-26-0) and employing differential scanning calorimetry (DSC) for thermal analysis clarify such issues . Collaborative verification using independent synthetic batches is recommended .

Q. How can this compound be utilized as a building block in synthesizing complex heterocycles?

- The aniline moiety serves as a precursor for Schiff base formation or diazotization, enabling access to triazoles, quinazolines, or benzoxazines. For example, coupling with boronic acids via Suzuki-Miyaura reactions (using Pd catalysts) generates biaryl structures . Computational modeling (DFT) aids in predicting reactivity and regioselectivity in such transformations .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- While the compound is not classified as highly hazardous, its aniline group warrants precautions against inhalation and skin contact. Use fume hoods and PPE (nitrile gloves, lab coats). In situ monitoring (e.g., IR spectroscopy) detects hazardous intermediates like nitroso derivatives during reactions .

Q. Methodological Notes

- Synthetic Reproducibility : Document solvent purity, catalyst lot numbers, and drying protocols to ensure consistency .

- Data Validation : Compare experimental results with authoritative databases (e.g., NIST Chemistry WebBook) for physicochemical properties .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for halogenated solvents used in synthesis .

Propriétés

IUPAC Name |

3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFOKFDBICQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022156 | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-26-0 | |

| Record name | 3-(Benzyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.